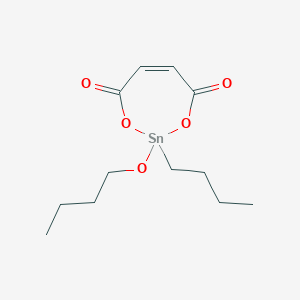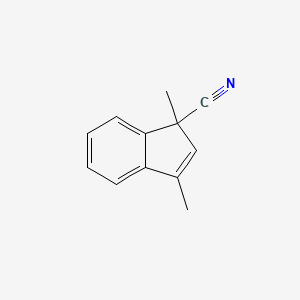
1,3-Dimethyl-1H-indene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-indene-1-carbonitrile is an organic compound with the molecular formula C12H11N It belongs to the class of indene derivatives, which are known for their unique structural properties and diverse applications in various fields of science and industry
Preparation Methods
The synthesis of 1,3-Dimethyl-1H-indene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylindene with a suitable nitrile source under specific reaction conditions. For instance, the reaction can be carried out using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method ensures the formation of the desired nitrile compound with high yield and purity.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Dimethyl-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-Dimethyl-1H-indene-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives are studied for their potential therapeutic applications. For instance, they may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indene-1-carbonitrile depends on its specific application and the molecular targets involved. In general, the compound may interact with biological macromolecules such as proteins, enzymes, or nucleic acids, leading to modulation of their activity. The nitrile group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
1,3-Dimethyl-1H-indene-1-carbonitrile can be compared with other similar compounds, such as:
1,3-Dimethylindene: Lacks the nitrile group, resulting in different chemical reactivity and applications.
1,1-Dimethyl-1H-indene-3-carbonitrile: Another nitrile derivative with variations in the position of the nitrile group, leading to distinct properties and uses.
1,3-Dimethyl-2,3-dihydro-1H-indene:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
62291-83-2 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,3-dimethylindene-1-carbonitrile |
InChI |
InChI=1S/C12H11N/c1-9-7-12(2,8-13)11-6-4-3-5-10(9)11/h3-7H,1-2H3 |
InChI Key |
HQWJNUXDJAPWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


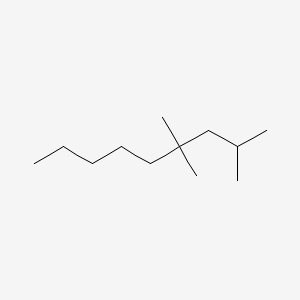
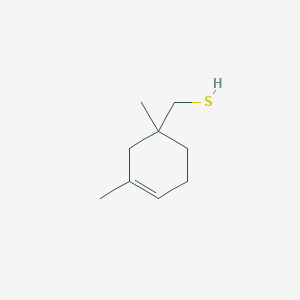
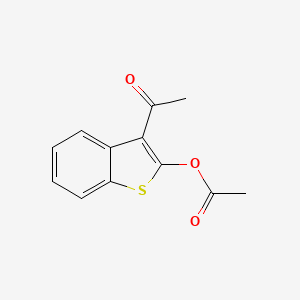
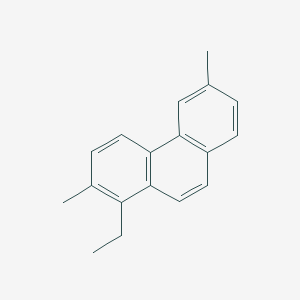
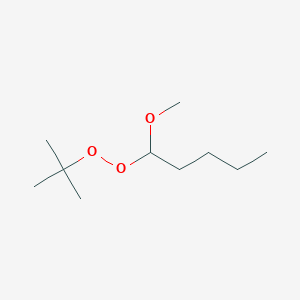
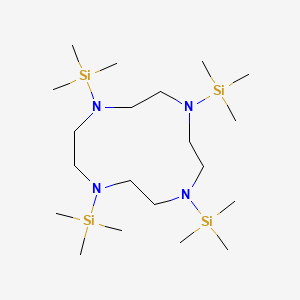
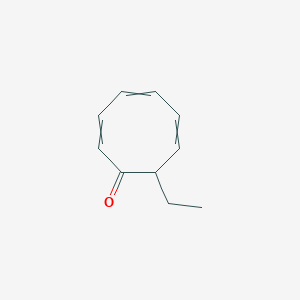
![1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione](/img/structure/B14543664.png)
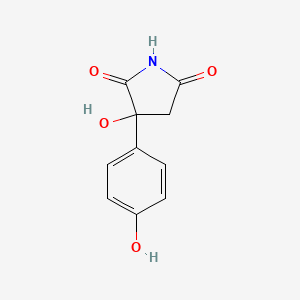
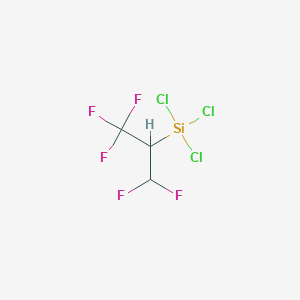
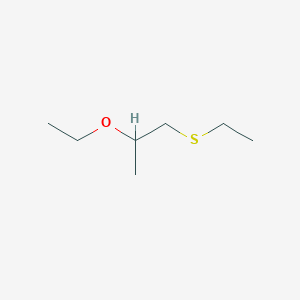
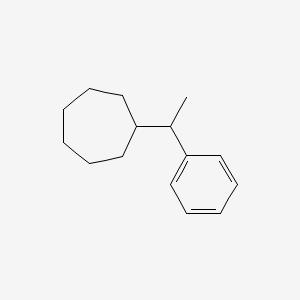
![1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14543702.png)
